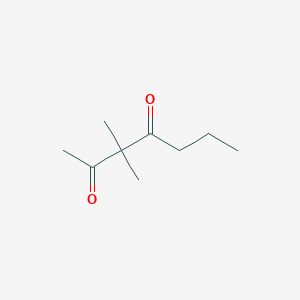
3,3-Dimethylheptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylheptane-2,4-dione is an organic compound with the molecular formula C9H18O2 It is a β-diketone, which means it has two ketone groups separated by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethylheptane-2,4-dione can be synthesized through various methods. One common method involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between ethyl acetate and acetone in the presence of sodium ethoxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity, typically involving controlled temperatures and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the groups attached to the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethylheptane-2,4-dione has several applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,3-dimethylheptane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biochemical pathways. For example, in coordination chemistry, the compound can act as a chelating agent, binding to metal ions and altering their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetone (2,4-pentanedione): A simpler β-diketone with similar reactivity but different steric properties.
Hexane-2,4-dione: Another β-diketone with a different carbon chain length.
2,2,6,6-Tetramethylheptane-3,5-dione: A more complex β-diketone with additional methyl groups.
Uniqueness
3,3-Dimethylheptane-2,4-dione is unique due to its specific structure, which provides distinct steric and electronic properties. These properties influence its reactivity and the stability of its metal complexes, making it valuable in various applications .
Propiedades
Número CAS |
6303-76-0 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3,3-dimethylheptane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-5-6-8(11)9(3,4)7(2)10/h5-6H2,1-4H3 |
Clave InChI |
NXSGYNHURSISBB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(C)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



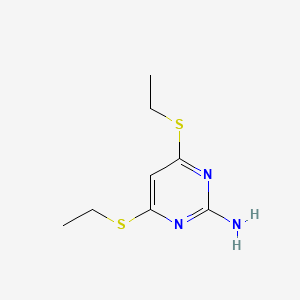
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)
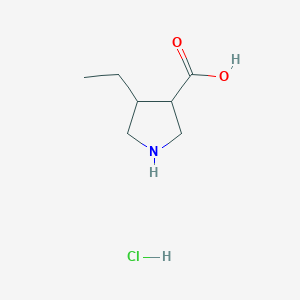

![3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13996846.png)
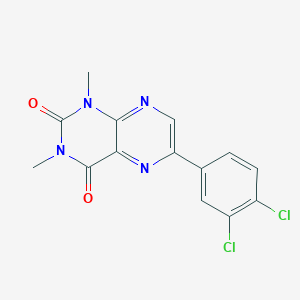

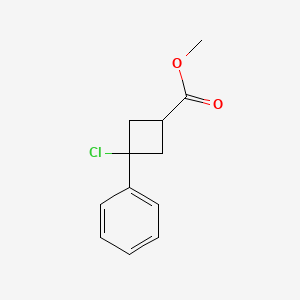
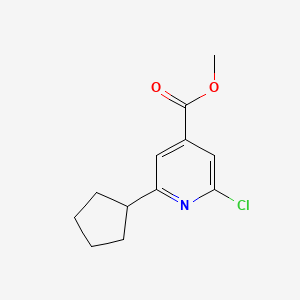
![2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B13996859.png)
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)
